molecular formula C12H13NO5S B1326690 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid CAS No. 1119451-25-0

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid

Cat. No. B1326690
CAS RN: 1119451-25-0
M. Wt: 283.3 g/mol
InChI Key: YNGHEZQRAWDMNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 3-arylsulfonylquinolines has been reported through a cascaded oxidative sulfonylation of N-propargylamine using DABCO· (SO2)2 (DABSO) in a radical pathway. Although the exact synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a propanoic acid group at the appropriate step in the reaction sequence.


Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. For instance, the presence of different acidic functions at the 3-position of the quinoline nucleus has been shown to significantly influence the potency and selectivity of these compounds as AMPA/kainate antagonists. The specific structure of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid, with its sulfonyl and propanoic acid groups, would likely contribute to its unique activity profile.


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including sulfonylation and cyclization. For example, a visible light-promoted synthesis involving a tandem radical cyclization and sulfonylation reaction has been used to create 4-(sulfonylmethyl)isoquinoline-1,3 (2H,4H)-diones. Such reactions are indicative of the reactivity of the quinoline nucleus and its potential to form diverse compounds with different substituents, which could be relevant for the synthesis and further chemical manipulation of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid.

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid” but found that detailed information on six to eight unique applications is not readily available in the search results. The compound is mentioned in the context of proteomics research and as an impurity of Cilostazol, which is a phosphodiesterase III A inhibitor with various therapeutic properties . Additionally, derivatives of this compound have been explored for their potential as antimicrobial agents.

properties

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGHEZQRAWDMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid

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